molecular formula C18H34N2O3 B3047018 Undecylenamidopropyl betaine CAS No. 133798-12-6

Undecylenamidopropyl betaine

Cat. No. B3047018
CAS RN: 133798-12-6
M. Wt: 326.5 g/mol
InChI Key: UIJMHOVIUFGSNF-UHFFFAOYSA-N
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Description

Undecylenamidopropyl betaine is a surfactant, which is a compound that lowers the surface tension between two liquids or between a liquid and a solid . It is used as a cleansing agent and has excellent emulsifying, dispersing, foaming, foam stabilizing, antistatic, solubilizing, wetting, and permeating abilities . It is also known to effectively remove biofilm and debris and prevent recontamination .


Molecular Structure Analysis

The molecular formula of Undecylenamidopropyl betaine is C18H34N2O3, and it has a molecular weight of 326.47 . It is a zwitterionic surfactant, meaning it has both a positive and a negative charge in its molecular structure .


Chemical Reactions Analysis

While specific chemical reactions involving Undecylenamidopropyl betaine are not detailed in the search results, it is known that betaine, a related compound, functions in the normal metabolic cycle of methionine and acts as a methyl group donor .


Physical And Chemical Properties Analysis

Undecylenamidopropyl betaine appears as a colorless to pale yellow liquid. It is soluble in water and is stable, but can be easily oxidized .

Scientific Research Applications

Antibacterial Activity

Undecylenamidopropyl betaine has been studied for its role in antibacterial formulations. In a study, it was found to lower the antimicrobial activity of polihexanide in a co-culture system, although it did not alter the increasing antibacterial efficacy of polihexanide with rising pH. This suggests that while undecylenamidopropyl betaine may have potential in wound management, its combination with certain other substances needs careful consideration (Wiegand, Eberlein, & Andriessen, 2017).

Wound Healing and Decontamination

Undecylenamidopropyl betaine has been evaluated for its effectiveness in cleansing and decontaminating wounds. A solution and gel containing this compound, in combination with polyhexanide, have been recommended for wound treatment, as they are non-cytotoxic, non-irritating, and promote natural wound healing processes (Vizcaíno González & Pérez Resúa, 2008).

Application in Breast Abscess Treatment

A study on the application of undecylenamide propyl betaine and polyhexamidine in breast abscess treatment found that its use post-incision and drainage could shorten wound healing time, reduce dressing frequency, and lower recurrence rates. This points to its potential efficacy in post-surgical wound care (Miao, Sun, & Jia, 2018).

Interaction with Other Substances

In a study on mixed solutions of sodium dodecyl sulfate and cocoamidopropyl betaine, synergistic effects on critical micellization concentration and other surface properties were observed. This research contributes to understanding the interactions of undecylenamidopropyl betaine in formulations and could be useful in designing more effective products (Danov et al., 2004).

Reducing Irritation in Detergents

Betaine, a related compound, has been shown to reduce the irritating effects of detergents, suggesting that derivatives like undecylenamidopropyl betaine could have similar properties. This research provides a foundation for developing gentler cleansing agents (Nicander et al., 2003).

Liver Protection and Healing

Betaine, closely related to undecylenamidopropyl betaine, has been studied for its hepatoprotective properties, suggesting potential applications for derivatives in protecting liver function (Heidari et al., 2018).

Mechanism of Action

Undecylenamidopropyl betaine works by reducing the surface tension of liquids, allowing them to mix more easily. It is also known to effectively remove biofilm and debris, thus preventing recontamination . It can reduce the irritation of other surfactants and shows resistance to hard water .

Safety and Hazards

Undecylenamidopropyl betaine in liquid form can cause irritation, but it is generally low in irritation to skin and eyes .

Future Directions

Research is being conducted on the use of Undecylenamidopropyl betaine in combination with other substances for biofilm control in advanced cancer wounds . Another study investigates the effect of Undecylenamidopropyl betaine and other antiseptics on human skin fibroblasts .

properties

IUPAC Name

2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJMHOVIUFGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158371
Record name Undecylenamidopropylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecylenamidopropyl betaine

CAS RN

133798-12-6
Record name Undecylenamidopropyl betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenamidopropylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLENAMIDOPROPYL BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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